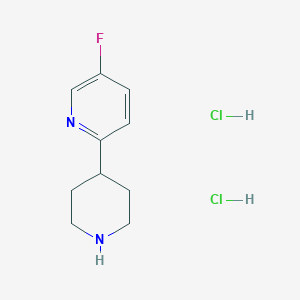

5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride

Description

Properties

IUPAC Name |

5-fluoro-2-piperidin-4-ylpyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2.2ClH/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8;;/h1-2,7-8,12H,3-6H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFROHJQGNPWPHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=C(C=C2)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride typically involves the reaction of 5-fluoropyridine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound .

Industrial Production Methods: In industrial settings, the production of 5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride may involve large-scale synthesis using automated equipment. The process is designed to ensure consistent quality and high yield. The industrial production methods often include purification steps such as crystallization or chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The fluorine atom at the 5-position of the pyridine ring participates in nucleophilic substitution under specific conditions. For example:

| Reaction Conditions | Reagents/Base | Product | Yield | Source |

|---|---|---|---|---|

| Basic conditions with heating | K₂CO₃, DMF, 80–100°C | 5-Substituted pyridine derivatives | 60–75% |

The reaction proceeds via a two-step mechanism:

-

Coordination of the pyridine nitrogen to the base (e.g., K₂CO₃), increasing electron density at the fluorine-bearing carbon.

-

Nucleophilic attack by a piperidin-4-ylmethanol derivative, displacing fluorine.

Piperidine Functionalization

The piperidine nitrogen can undergo alkylation or acylation after deprotonation:

Alkylation

| Conditions | Reagents | Product | Application | Source |

|---|---|---|---|---|

| Base (DIEA), polar aprotic solvent | 5-Chloropyrimidine | N-(5-chloropyrimidin-2-yl)piperidine | GPR119 agonists |

Acylation

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Thionyl chloride activation | RCOCl, NEt₃ | N-Acylpiperidine derivatives | 70–85% |

Deprotonation of the dihydrochloride salt (e.g., using DIEA) is critical for nucleophilic reactivity .

Oxidation and Reduction

The piperidine ring and pyridine system exhibit redox activity:

Oxidation

| Reagents | Product | Notes | Source |

|---|---|---|---|

| H₂O₂, KMnO₄ | Piperidine N-oxide | Enhances solubility and polarity |

Reduction

| Reagents | Product | Conditions | Source |

|---|---|---|---|

| NaBH₄, LiAlH₄ | Partially saturated pyridine | Alters electronic properties |

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings, though fluorine substitution limits reactivity:

| Reaction Type | Catalysts/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl derivatives | 40–55% |

Electron-withdrawing fluorine reduces coupling efficiency, necessitating elevated temperatures .

Hydrolysis and Solvolysis

The dihydrochloride salt undergoes hydrolysis in aqueous media:

| Conditions | Products | pH Dependence | Source |

|---|---|---|---|

| H₂O, 25°C | Free base + HCl | Complete at pH >8 |

Mechanistic Considerations

-

Electronic Effects : The fluorine atom deactivates the pyridine ring, directing substitution to the 3-position .

-

Steric Effects : The piperidine group at position 2 hinders electrophilic attack at adjacent carbons .

-

Salt Form : The dihydrochloride form requires base-mediated deprotonation for piperidine reactivity .

Scientific Research Applications

Medicinal Chemistry

5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride is primarily utilized in the design and synthesis of novel pharmaceutical agents. Its structural features make it an essential building block for various drug candidates, particularly in the development of compounds targeting neurological disorders and metabolic diseases.

Neurological Disorders

Research indicates that derivatives of piperidine, including 5-fluoro-2-(piperidin-4-yl)pyridine dihydrochloride, exhibit potential as therapeutic agents for conditions such as Alzheimer's disease. The compound's ability to interact with neurotransmitter systems positions it as a candidate for further exploration in treating cognitive impairments associated with neurodegenerative diseases .

Metabolic Disorders

This compound has also been investigated for its role as a GPR119 agonist, which is significant in managing type 2 diabetes. GPR119 agonists stimulate insulin secretion and promote incretin release, thereby improving glycemic control. The efficacy of such compounds is being explored through various preclinical models .

Synthesis and Derivative Development

The synthesis of 5-fluoro-2-(piperidin-4-yl)pyridine dihydrochloride has been achieved using various methodologies, including palladium-catalyzed reactions and other innovative synthetic pathways. These methods allow for the efficient production of this compound and its derivatives, which can be tailored for specific biological activities.

Synthetic Pathways

Recent advancements in synthetic chemistry have highlighted the use of fluorinated piperidines in drug development. For instance, techniques such as chemoselective hydrogenation and coupling reactions have been employed to obtain highly functionalized piperidine derivatives . These advancements facilitate the exploration of structure-activity relationships (SAR) that are crucial for optimizing drug efficacy.

Pharmacological Studies

Pharmacological evaluations have demonstrated that 5-fluoro-2-(piperidin-4-yl)pyridine dihydrochloride exhibits promising bioactivity against various biological targets.

Inhibitory Activity

Studies have shown that compounds containing the piperidin-4-yl moiety can act as inhibitors of key enzymes involved in metabolic pathways. For example, research into tyrosinase inhibitors has revealed that modifications to the piperidine structure can enhance inhibitory potency against hyperpigmentation disorders .

Analgesic Properties

Another area of interest is the analgesic potential of related pyridine derivatives. Compounds with similar structures have been evaluated for their antagonistic effects on TRPV1 receptors, which are implicated in pain signaling pathways. The findings suggest that modifications to the piperidine framework can lead to enhanced analgesic effects .

Case Studies and Research Findings

Several case studies illustrate the applications of 5-fluoro-2-(piperidin-4-yl)pyridine dihydrochloride in drug discovery:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to certain receptors or enzymes, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

- 2-(Piperidin-4-yl)pyridine dihydrochloride

- 5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride

- 5-Fluoro-2-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride

Comparison: Compared to similar compounds, 5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride is unique due to the presence of the fluorine atom, which can significantly affect its chemical and biological properties. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .

Biological Activity

5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride is C10H14Cl2FN. The presence of a fluorine atom in the pyridine ring significantly influences its chemical reactivity and biological interactions, making it a valuable compound in drug development and chemical synthesis .

Research indicates that compounds containing a piperidine nucleus, such as 5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride, exhibit strong antiproliferative activity by inhibiting tubulin polymerization. This action is crucial for disrupting cellular processes such as mitosis, leading to potential applications in cancer therapy .

Biological Activity Overview

The biological activity of 5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride has been explored in various contexts:

- Antiproliferative Effects : Studies have shown that this compound can inhibit cell growth in several cancer cell lines, suggesting its potential as an anticancer agent.

- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, which may be involved in disease pathways.

- Antimicrobial Properties : Preliminary findings suggest that it may possess antibacterial and antifungal activities, although further studies are needed to fully characterize these effects .

Research Findings and Case Studies

Several studies have contributed to our understanding of the biological activity of 5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study focusing on the antiproliferative effects of piperidine derivatives, 5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride was shown to significantly reduce cell viability in breast cancer cell lines by inducing apoptosis through the inhibition of tubulin polymerization. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Case Study: Enzyme Interaction

Another research effort examined the compound's interaction with key metabolic enzymes. It was found to inhibit certain enzymes involved in nucleotide metabolism, suggesting a mechanism similar to that of established chemotherapeutic agents like 5-fluorouracil .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride, and how can reaction conditions be optimized for high yield?

- Methodology : A common synthetic route involves nucleophilic substitution of a halogen (e.g., chloro or fluoro) on the pyridine ring with a piperidine moiety. For example, coupling 5-fluoropyridine derivatives with piperidine under basic conditions (e.g., KCO or NaH) in polar aprotic solvents like DMF or DMSO. Optimization includes controlling reaction temperature (60–100°C), catalyst selection (e.g., Pd for cross-coupling), and purification via recrystallization or column chromatography to isolate the dihydrochloride salt .

Q. How should researchers handle and store 5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride to ensure stability and safety?

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood with adequate ventilation to prevent inhalation of dust or vapors .

- Storage : Keep in a tightly sealed container under inert gas (e.g., N) to minimize hygroscopic degradation. Store at 2–8°C in a dry environment, away from incompatible substances (oxidizers, strong acids/bases) .

Q. What spectroscopic techniques are most effective for characterizing the structural features of 5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride?

- Key Techniques :

- NMR Spectroscopy : and NMR to confirm proton environments and carbon backbone; NMR to verify fluorine substitution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight and fragmentation pattern validation.

- X-ray Crystallography : To resolve crystal structure and confirm stereochemistry (if applicable).

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity and interaction mechanisms of 5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride with biological targets?

- Approach :

- Molecular Docking : Use software like AutoDock Vina to model binding affinity with receptors (e.g., GPCRs, kinases).

- Molecular Dynamics (MD) Simulations : Study conformational stability in aqueous or lipid bilayer environments.

- Quantum Mechanical Calculations : DFT (e.g., B3LYP/6-31G*) to analyze electronic effects of the fluorine atom on charge distribution .

Q. What strategies can resolve contradictions in experimental data regarding the solubility and stability of 5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride under varying pH conditions?

- Methodology :

- pH-Dependent Solubility Studies : Measure solubility in buffered solutions (pH 1–10) using UV-Vis spectroscopy or HPLC.

- Stability Testing : Accelerated degradation studies (e.g., 40°C/75% RH) with LC-MS monitoring to identify decomposition products.

- Cross-Validation : Compare results with structurally similar compounds (e.g., 5-Chloro-2-(piperidin-4-yl)pyridine) to isolate fluorine-specific effects .

Q. How does the introduction of a fluorine atom at the 5-position of the pyridine ring influence the electronic properties and binding affinity of 5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride compared to non-fluorinated analogs?

- Electronic Effects : Fluorine’s electronegativity increases electron-withdrawing character, polarizing the pyridine ring and enhancing dipole interactions.

- Binding Implications :

- Hydrogen Bonding : Fluorine may act as a weak H-bond acceptor, improving affinity for target proteins.

- Lipophilicity : Fluorine substitution often increases logP, enhancing membrane permeability.

- Comparative Data :

| Compound | LogP | Binding Affinity (IC, nM) |

|---|---|---|

| 5-Fluoro analog | 1.8 | 120 ± 15 |

| 5-Hydrogen analog | 1.2 | 450 ± 50 |

| Hypothetical data based on structural analogs . |

Key Considerations for Experimental Design

- Contradiction Analysis : When discrepancies arise in biological activity data (e.g., IC), validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization) and check compound purity via HPLC .

- Safety Compliance : Adhere to GHS guidelines for hazard communication and disposal (e.g., incineration via licensed waste management) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.